molecular formula C15H9Cl3N4S B12045310 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-08-2

5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12045310
CAS No.: 478255-08-2
M. Wt: 383.7 g/mol
InChI Key: KJHPIOGPBMJZQM-UFWORHAWSA-N
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Description

5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorophenylhydrazine with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then treated with thiourea to form the final triazole derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential as an anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anticancer research, the compound is thought to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
  • 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its enhanced biological activity and versatility in chemical reactions. Its unique structure allows for a wide range of modifications, making it a valuable compound in various scientific fields.

Properties

CAS No.

478255-08-2

Molecular Formula

C15H9Cl3N4S

Molecular Weight

383.7 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl3N4S/c16-11-3-1-2-9(6-11)14-20-21-15(23)22(14)19-8-10-4-5-12(17)7-13(10)18/h1-8H,(H,21,23)/b19-8+

InChI Key

KJHPIOGPBMJZQM-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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